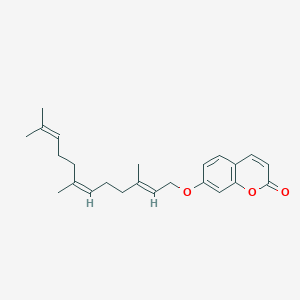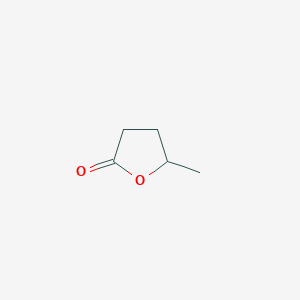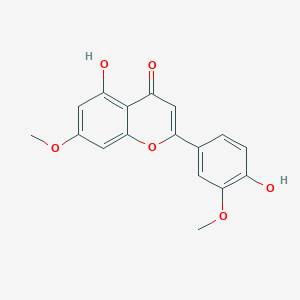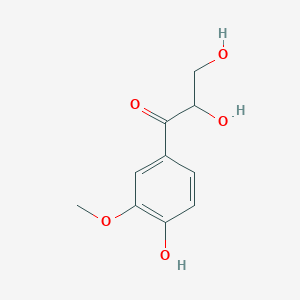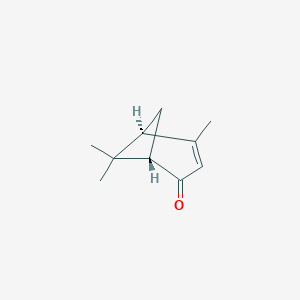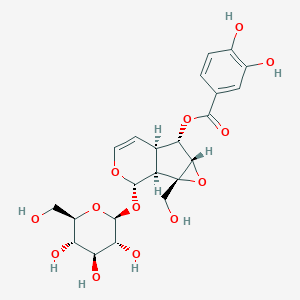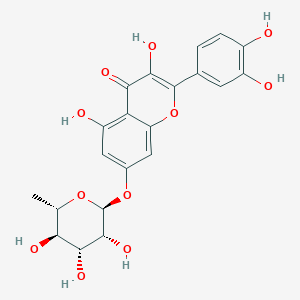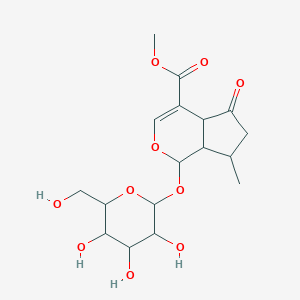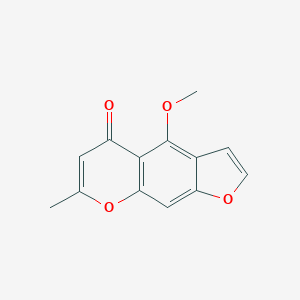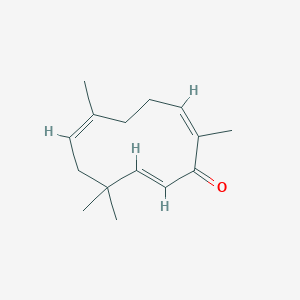
Zerumbone
概要
説明
ゼルンボンは、野生ショウガ(学名:Zingiber zerumbet)の根茎に高濃度で含まれる天然の単環式セスキテルペン化合物です。この化合物は、非常に反応性の高いα、β-不飽和カルボニル基を含む特徴的な化学構造で知られています。 ゼルンボンは、抗菌、抗腫瘍、抗酸化、抗炎症などの多様な生物活性を持つことから、近年注目を集めています .
2. 製法
合成経路と反応条件: ゼルンボンは、溶媒抽出、水蒸気蒸留、超臨界流体抽出、ソックスレー抽出、加圧液体抽出など、さまざまな方法で合成することができます。 これらの方法の中で、水蒸気蒸留と超臨界流体抽出が最も効果的です .
工業生産方法: 工業的には、ゼルンボンは通常、水蒸気蒸留法を用いてショウガの根茎から抽出されます。この方法では、水または蒸気を用いてゼルンボンを含む精油を抽出します。 抽出された油は、その後、精製処理によって純粋なゼルンボンが分離されます .
科学的研究の応用
Zerumbone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a valuable synthon for the synthesis of complex natural product motifs.
Biology: It is used in studies related to cell signaling pathways and gene expression.
Medicine: this compound exhibits potential as an antitumor agent, showing selective toxicity towards cancer cells.
作用機序
ゼルンボンは、さまざまな分子標的や経路の調節を通じて作用します。炎症と細胞生存の重要な調節因子である核因子κB(NF-κB)の活性化を阻害することが示されています。 さらに、ゼルンボンは、Aktとインターロイキン-6/ヤヌスキナーゼ-2/シグナル伝達および転写活性化因子3(IL-6/JAK2/STAT3)経路を調節し、癌細胞の増殖、血管新生、浸潤、転移を抑制します .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Zerumbone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been found to suppress the proliferation, survival, angiogenesis, invasion, and metastasis of cancer cells by modulating different pathways such as NF-κB, Akt, and IL-6/JAK2/STAT3 .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has demonstrated potent antitumorigenic activity, showing selective toxicity toward various cancer cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression . For instance, this compound has been found to cause significant suppression of proliferation, survival, angiogenesis, invasion, and metastasis in cancer cells through the molecular modulation of different pathways such as NF-κB, Akt, and IL-6/JAK2/STAT3 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown changes in its effects. It has demonstrated stability and long-term effects on cellular function observed in in vitro or in vivo studies . For example, this compound has shown cytotoxicity at concentrations above 30 µM, effectively suppressing cell migration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in transgenic APP/PS1 mice, a rodent model of Alzheimer’s disease, this compound significantly ameliorated deficits in both non-cognitive and cognitive behaviors after a treatment period of 20 days .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, this compound has been found to contribute to the Methylerythritol Pathway (MEP), which is involved in the biosynthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the precursors for sesquiterpenoid biosynthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its bioavailability and transport after oral administration is limited due to its poor solubility .
Subcellular Localization
It has been suggested that this compound can activate the Nrf2/ARE-dependent detoxification pathway induced by nuclear localization of Nrf2 .
準備方法
Synthetic Routes and Reaction Conditions: Zerumbone can be synthesized through various methods, including solvent extraction, hydrodistillation, supercritical fluid extraction, Soxhlet extraction, and pressurized liquid extraction. Among these, hydrodistillation and supercritical fluid extraction are the most effective methods .
Industrial Production Methods: In industrial settings, this compound is typically extracted from the rhizomes of Zingiber zerumbet using hydrodistillation. This method involves the use of water or steam to extract the essential oils containing this compound. The extracted oil is then subjected to purification processes to isolate this compound in its pure form .
化学反応の分析
反応の種類: ゼルンボンは、酸化、還元、置換など、さまざまな化学反応を起こします。 特に、遷移金属やルイス酸との反応性が高く、さまざまな分子変換を促進します .
一般的な試薬と条件:
酸化: ゼルンボンは、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができます。
還元: ゼルンボンは、パラジウム触媒の存在下で水素ガスを用いて還元することができます。
主要な生成物: これらの反応から生成される主要な生成物には、ゼルンボンのさまざまな誘導体があり、これらは生物活性が向上し、薬理学的特性が改善されています .
4. 科学研究への応用
ゼルンボンは、化学、生物学、医学、産業などの分野で幅広い科学研究への応用があります。
類似化合物との比較
ゼルンボンは、その非常に反応性の高いα、β-不飽和カルボニル基により、セスキテルペンの中でもユニークな存在であり、そのことが生物活性の高さに寄与しています。類似の化合物には以下のようなものがあります。
クルクミン: ターメリックに含まれるクルクミンも、抗炎症および抗腫瘍効果を示しますが、α、β-不飽和カルボニル基はありません。
ジンゲロール: ショウガに含まれるジンゲロールは、抗酸化および抗炎症効果を持っていますが、化学構造と反応性において異なります。
ネロリドール: ショウガに含まれる別のセスキテルペンであるネロリドールは、抗菌作用がありますが、ゼルンボンと同じレベルの反応性はありません.
特性
IUPAC Name |
(2E,6E,10E)-2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11H,5-6,10H2,1-4H3/b11-9+,12-8+,13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHNTRQPEMKFKO-SKTNYSRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=CC(=O)C(=CCC1)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC(/C=C/C(=O)/C(=C/CC1)/C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318583 | |
| Record name | Zerumbone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471-05-6 | |
| Record name | Zerumbone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zerumbone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zerumbone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 471-05-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


